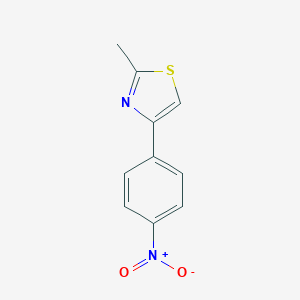

2-Methyl-4-(4-nitrophenyl)thiazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-(4-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAZKNRYIMHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186772 | |

| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33102-81-7 | |

| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033102817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic methodology, experimental protocols, and expected characterization data, presented in a format tailored for researchers and professionals in the field of drug development.

Core Synthesis Strategy: The Hantzsch Thiazole Synthesis

The most established and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1][2] This classic condensation reaction, first reported by Arthur Hantzsch in 1887, involves the reaction of an α-haloketone with a thioamide to form the thiazole ring.[1]

For the specific synthesis of this compound, the reaction proceeds via the condensation of 2-bromo-1-(4-nitrophenyl)ethanone (also known as 4-nitrophenacyl bromide) and thioacetamide .

Reaction Mechanism

The Hantzsch thiazole synthesis is a well-understood reaction that proceeds through the following key steps:

-

Nucleophilic Attack: The sulfur atom of the thioacetamide acts as a nucleophile and attacks the α-carbon of the 2-bromo-1-(4-nitrophenyl)ethanone, displacing the bromide ion in an SN2 reaction.

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the ketone in an intramolecular condensation reaction.

-

Dehydration: The final step involves the dehydration of the cyclized intermediate to form the stable, aromatic thiazole ring.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-1-(4-nitrophenyl)ethanone | 99-81-0 | C₈H₆BrNO₃ | 244.04 |

| Thioacetamide | 62-55-5 | C₂H₅NS | 75.13 |

| Ethanol (absolute) | 64-17-5 | C₂H₅OH | 46.07 |

Synthetic Procedure

A solution of 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, thioacetamide (1.1 eq) is added. The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, the mixture is allowed to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Quantitative Data

While a specific yield for this exact reaction is not widely reported, Hantzsch thiazole syntheses typically proceed in good to excellent yields, often in the range of 70-90%.

| Property | Expected Value |

| Yield | 70-90% (Typical) |

| Melting Point | Similar to related compounds like 2-Amino-4-(4-nitrophenyl)thiazole (283-287 °C)[3] |

| Appearance | Yellowish solid |

Mandatory Visualizations

Synthesis Pathway

Caption: Hantzsch synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy

The expected proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would show the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.7 | s | 3H | -CH₃ |

| ~ 7.8 - 8.0 | d | 2H | Aromatic protons ortho to -NO₂ |

| ~ 8.2 - 8.4 | d | 2H | Aromatic protons meta to -NO₂ |

| ~ 7.9 | s | 1H | Thiazole C5-H |

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 19 | -CH₃ |

| ~ 115 - 120 | Thiazole C5 |

| ~ 124 | Aromatic CH (meta to -NO₂) |

| ~ 128 | Aromatic CH (ortho to -NO₂) |

| ~ 140 | Aromatic C (ipso to thiazole) |

| ~ 147 | Aromatic C (ipso to -NO₂) |

| ~ 152 | Thiazole C4 |

| ~ 168 | Thiazole C2 |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

| Ion | Expected m/z |

| [M+H]⁺ | 221.04 |

| [M+Na]⁺ | 243.02 |

This comprehensive guide provides the essential information for the successful synthesis and characterization of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound hydrobromide | C10H9BrN2O2S | CID 19240292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-(4-nitrophenyl)thiazole 96 2104-09-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-(4-nitrophenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Methyl-4-(4-nitrophenyl)thiazole. Due to the limited availability of specific experimental data in public literature, this document combines confirmed structural information with generalized experimental protocols and workflows relevant to the synthesis and characterization of this and structurally similar compounds. The thiazole moiety is a significant scaffold in medicinal chemistry, and an understanding of the properties of its derivatives is crucial for further research and development.[1][2][3]

Core Chemical Properties

This compound is a heterocyclic compound featuring a central thiazole ring substituted with a methyl group at the 2-position and a 4-nitrophenyl group at the 4-position. While specific experimental physical properties like melting and boiling points are not widely reported, its fundamental molecular and structural data have been established.

Structural and Identification Data

The following table summarizes the key identification and structural properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 2-methyl-4-(4-nitrophenyl)-1,3-thiazole | [] |

| CAS Number | 33102-81-7 | [][5] |

| Molecular Formula | C₁₀H₈N₂O₂S | [][5] |

| Molecular Weight | 220.25 g/mol | [][5] |

| Canonical SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [] |

| InChI Key | NNJAZKNRYIMHJV-UHFFFAOYSA-N | [] |

| InChI | InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | [] |

Predicted and General Physical Properties

Direct experimental data for properties such as melting point, boiling point, and solubility are sparse. For the related compound, 2-Amino-4-(4-nitrophenyl)thiazole, a melting point of 283-287 °C is reported, which may suggest that the title compound is also a solid with a high melting point. The presence of the polar nitro group and the thiazole ring suggests moderate solubility in polar organic solvents like DMSO and DMF.

Synthesis and Characterization Workflows

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a logical synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis.[6][7] This method involves the reaction of an α-haloketone with a thioamide.

Proposed Synthesis Workflow

The diagram below illustrates a proposed workflow for the synthesis of this compound via the Hantzsch synthesis, starting from 2-bromo-1-(4-nitrophenyl)ethan-1-one and thioacetamide.

General Protocol for Hantzsch Thiazole Synthesis

-

Reaction Setup: Dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq) and thioacetamide (1.0 eq) in a suitable solvent such as absolute ethanol in a round-bottom flask.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove residual impurities.

-

Purification: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final, purified this compound.

Chemical Characterization Workflow

Following synthesis, the identity and purity of the compound must be confirmed. The diagram below outlines a standard workflow for the spectroscopic and spectrometric characterization of the final product.

Experimental Protocols for Characterization

While specific spectra for this compound are not publicly available, the following generalized protocols are standard for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the chemical shifts, integration, and coupling constants of the protons.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms.

-

If needed, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would be approximately 221.04.

Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups. An IR spectrum for the related compound 2-Amino-4-(4-nitrophenyl)thiazole is available in the NIST WebBook, which can serve as a reference point.[8]

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the typical IR range (e.g., 4000-400 cm⁻¹). Key expected peaks would include C-H stretches (aromatic and aliphatic), C=N and C=C stretches from the thiazole and phenyl rings, and strong symmetric and asymmetric stretches for the nitro (NO₂) group.

Biological Context and Potential

Specific biological activity or signaling pathway data for this compound is not available in the reviewed literature. However, the broader class of thiazole derivatives is of significant interest in medicinal chemistry.[1] These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][9] The presence of the nitrophenyl moiety, in particular, is a common feature in various biologically active molecules.[10][11][12] Therefore, this compound represents a compound of interest for screening in various biological assays to explore its potential therapeutic applications.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]

- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Antibacterial, Antifungal, Antioxidant, DFT, Molecular Docking, and ADME Study of Two New Thiazole-Based Derivatives Featuring Nitrophenyl and Benzonitrile Functionalities | CoLab [colab.ws]

An In-depth Technical Guide on the Discovery and History of 2-Methyl-4-(4-nitrophenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-(4-nitrophenyl)thiazole, a distinct heterocyclic compound, emerges from the rich history of thiazole chemistry. While specific seminal literature detailing its initial discovery and dedicated biological evaluation remains elusive in publicly accessible records, its structural framework strongly suggests its synthesis via the well-established Hantzsch thiazole synthesis. This guide provides a comprehensive overview of the logical synthesis pathway, its historical context, and the general biological significance of the thiazole and nitrophenyl moieties, which together form the core of this compound. Due to the absence of specific quantitative bioactivity data and elucidated signaling pathways for this particular molecule, this paper will focus on the foundational chemistry and the biological potential inferred from structurally related compounds.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of thiazole synthesis methodologies. The foundational method for the creation of the thiazole ring is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. This versatile and enduring reaction involves the condensation of an α-haloketone with a thioamide.

The presence of the 4-nitrophenyl group is a common feature in medicinal chemistry, often incorporated to modulate the electronic properties and biological activity of a parent scaffold. Thiazole-containing compounds themselves have been a cornerstone of pharmaceutical development, with a wide range of derivatives exhibiting diverse pharmacological activities.

Synthesis

The synthesis of this compound is best achieved through the Hantzsch thiazole synthesis. This reaction provides a direct and high-yielding pathway to the thiazole core.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The following protocol describes a generalized procedure for the synthesis of this compound based on the principles of the Hantzsch reaction.

Materials:

-

1-Bromo-1-(4-nitrophenyl)ethan-2-one (α-haloketone)

-

Thioacetamide (thioamide)

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other mild base for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 1-bromo-1-(4-nitrophenyl)ethan-2-one and thioacetamide in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then dissolved in an organic solvent and washed with a dilute aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any hydrobromic acid formed during the reaction. The organic layer is then washed with water and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Synthesis Workflow

Potential Biological Activities and Signaling Pathways (Inferred)

While specific biological data for this compound is not available, the activities of structurally similar compounds can provide insights into its potential therapeutic applications. The thiazole ring is a privileged scaffold in medicinal chemistry, and the nitrophenyl moiety is a known pharmacophore.

Potential as an Antimicrobial Agent

Many thiazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism of action for such compounds often involves the inhibition of essential bacterial enzymes or disruption of the cell wall. The nitro group can also contribute to antimicrobial activity through various mechanisms, including the generation of reactive nitrogen species.

Potential as an Anticancer Agent

The thiazole nucleus is present in several approved anticancer drugs. Derivatives of thiazole have been shown to inhibit various kinases, tubulin polymerization, and other targets crucial for cancer cell proliferation and survival. The 4-nitrophenyl group can influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Inferred Signaling Pathway Involvement

Based on the activities of related thiazole compounds, this compound could potentially interact with various signaling pathways implicated in disease. For instance, in the context of cancer, it might inhibit receptor tyrosine kinases (RTKs) or downstream pathways like the MAPK/ERK pathway. However, without experimental evidence, any depiction of a specific signaling pathway would be purely speculative.

Data Presentation

A thorough search of scientific literature and databases did not yield any specific quantitative biological data (e.g., IC₅₀, MIC values) for this compound. Therefore, a table summarizing such data cannot be provided.

Conclusion

This compound is a compound whose existence is confirmed by its commercial availability and CAS number. Its synthesis is logically derived from the historic and robust Hantzsch thiazole synthesis. However, a detailed scientific record of its discovery, history, and specific biological activities is conspicuously absent from the public domain. This guide has provided a comprehensive overview based on the foundational principles of its synthesis and the inferred biological potential based on its structural components. Further research is required to elucidate the specific biological profile of this compound and to determine if it holds any therapeutic promise. The absence of concrete data underscores the vastness of chemical space and the many compounds that, while synthesized, remain biologically uncharacterized.

A Technical Guide to 2-Methyl-4-(4-nitrophenyl)thiazole: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-methyl-4-(4-nitrophenyl)thiazole, a heterocyclic compound belonging to the versatile thiazole family. Thiazole derivatives are a significant class of compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] This guide details the chemical identity, synthesis, known biological activities, and relevant experimental methodologies associated with this compound and its close analogs, serving as a resource for professionals in drug discovery and development.

Compound Identification and Structure

The fundamental characteristics of the target compound are essential for any research endeavor.

-

IUPAC Name: 2-methyl-4-(4-nitrophenyl)-1,3-thiazole[][5]

-

CAS Registry Number: 33102-81-7[6]

-

Molecular Formula: C₁₀H₈N₂O₂S[]

-

Molecular Weight: 220.25 g/mol []

Chemical Structure

The structure consists of a central thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. It is substituted with a methyl group at position 2 and a 4-nitrophenyl group at position 4.

| Identifier | Value |

| IUPAC Name | 2-methyl-4-(4-nitrophenyl)-1,3-thiazole[] |

| Synonyms | 2-Methyl-4-(4-nitro-phenyl)-thiazole |

| CAS Number | 33102-81-7[6] |

| Molecular Formula | C₁₀H₈N₂O₂S[] |

| Molecular Weight | 220.25 g/mol [] |

| SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)--INVALID-LINK--[O-][] |

| InChI Key | NNJAZKNRYIMHJV-UHFFFAOYSA-N[] |

Synthesis of the Thiazole Core

The most prevalent and versatile method for synthesizing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocol: General Hantzsch Synthesis

The following is a generalized protocol for the synthesis of this compound, adapted from common methodologies for thiazole synthesis.[7][8]

-

Reactant Preparation: Dissolve one molar equivalent of 4-nitro-phenacyl bromide (the α-haloketone) in a suitable solvent such as absolute ethanol.

-

Addition: To this solution, add one molar equivalent of thioacetamide (the thioamide).

-

Reaction: Reflux the reaction mixture for a period of 2-6 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The solvent is typically removed under reduced pressure using a rotary evaporator.

-

Neutralization and Filtration: The resulting crude solid is re-dissolved or suspended in water and neutralized with a weak base, such as a saturated sodium bicarbonate solution, to precipitate the product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

-

Characterization: The final product's structure and purity are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological and Pharmacological Activity

While specific data for this compound is limited in publicly available literature, the broader class of nitrophenyl-substituted thiazoles has been investigated for various biological activities. The electron-withdrawing nature of the nitro group often plays a crucial role in the molecule's biological interactions.[1][9]

Enzyme Inhibition

Thiazole derivatives are known to be effective enzyme inhibitors. A study on related compounds identified a 4-(4-nitrophenyl)thiazole derivative as a significant inhibitor of Monoamine Oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism.[10]

| Compound | Target Enzyme | Activity (IC₅₀) |

| 2-(...)-4-(4-nitrophenyl)thiazole 45d | MAO-A | 0.2148 ± 0.0067 µM[10] |

This data is for a structurally related analog and serves as an indicator of potential activity for this chemical class.

Anticancer and Cytotoxic Potential

The thiazole scaffold is a privileged structure in the design of anticancer agents.[7] Derivatives have shown efficacy against various cancer cell lines, often by inhibiting key signaling proteins like kinases. For instance, certain thiazole derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[11]

Antimicrobial Activity

Thiazole and bisthiazole derivatives have been extensively evaluated as antimicrobial agents against a wide range of bacterial and fungal strains.[3][8][12] The presence of halogen or nitro groups on the phenyl ring attached to the thiazole core has been shown to be essential for potent antimicrobial activity in some series of compounds.[1]

Key Experimental Methodologies

To assess the biological activity of compounds like this compound, standardized in vitro assays are employed. The MTT assay is a fundamental colorimetric method used to evaluate a compound's cytotoxic effect on cancer cell lines.

Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the in vitro cytotoxicity of a compound against a cancer cell line (e.g., MCF-7 or HepG2).[7][11]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing the test compound at various concentrations (typically in a serial dilution). A control group receives medium with the vehicle (e.g., DMSO) only. The plates are then incubated for another 48 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a representative member of a pharmacologically significant class of heterocyclic compounds. While detailed biological data on this specific molecule is not abundant, the established synthesis routes and the known activities of structurally similar analogs—particularly in enzyme inhibition and anticancer applications—highlight the potential of this scaffold. The protocols and data presented herein provide a foundational resource for researchers aiming to synthesize, evaluate, and further develop novel thiazole-based therapeutic agents. Future work should focus on the systematic biological screening of this and related compounds to fully elucidate their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrobromide | C10H9BrN2O2S | CID 19240292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 3704-41-4: Thiazole, 2-(4-nitrophenyl)- | CymitQuimica [cymitquimica.com]

- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Methyl-4-(4-nitrophenyl)thiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Methyl-4-(4-nitrophenyl)thiazole. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Despite extensive searches, specific experimental ¹H and ¹³C NMR chemical shift values for this compound were not found in the available literature. Researchers are advised to acquire experimental data for detailed analysis.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | [M]⁺ |

| Data not available | - | Fragment ions |

While a SpectraBase entry indicates the availability of a mass spectrum, the specific m/z values and their relative intensities are not provided in the publicly accessible search results. The molecular weight of this compound is 220.25 g/mol , and the molecular ion peak [M]⁺ would be expected at this m/z value.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly available. However, based on general laboratory practices for similar compounds, the following methodologies are recommended.

Synthesis: Hantzsch Thiazole Synthesis

The most common method for the synthesis of 2-substituted-4-arylthiazoles is the Hantzsch thiazole synthesis.

General Procedure:

-

Reaction Setup: A mixture of a thioamide (in this case, thioacetamide) and an α-haloketone (4-nitrophenacyl bromide) is prepared in a suitable solvent, such as ethanol or a similar polar solvent.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with a base, such as sodium bicarbonate solution, to neutralize the hydrohalic acid formed during the reaction.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Processing: The obtained Free Induction Decay (FID) is processed using appropriate software to generate the frequency-domain spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules, which will cause fragmentation of the molecule.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

An In-Depth Technical Guide on the Biological Activities of 4-(4-Nitrophenyl)thiazole Derivatives

Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action for 2-Methyl-4-(4-nitrophenyl)thiazole . This guide therefore provides a comprehensive overview of the known biological activities and potential mechanisms of action for the broader class of structurally related 4-(4-nitrophenyl)thiazole derivatives , based on available scientific literature. The information presented should be considered in the context of this broader class of compounds and not as specific data for the 2-methyl analog.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that are of great interest in medicinal chemistry due to their diverse pharmacological activities. The 4-(4-nitrophenyl)thiazole scaffold, in particular, has been incorporated into various derivatives exhibiting a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide summarizes the current understanding of the mechanism of action of these derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Biological Activities and Potential Mechanisms of Action

Derivatives of 4-(4-nitrophenyl)thiazole have been investigated for several therapeutic applications. The primary areas of research include their potential as anticancer agents, their efficacy as antimicrobial compounds, and their ability to inhibit specific enzymes.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of 4-(4-nitrophenyl)thiazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One notable example is a series of quinolinyl-thiazole hybrids, where the compound (E)-2-(2-((2-(4-methylpiperazin-1-yl)quinolin-3-yl)methylene)hydrazinyl)-4-(4-nitrophenyl)thiazole demonstrated potent activity against the triple-negative breast cancer cell line MDA-MB-231. Molecular docking studies for this class of compounds suggest a potential mechanism involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the kinase domain, these compounds may block the downstream signaling pathways that promote cell growth, proliferation, and survival.

Antimicrobial Activity

The 4-(4-nitrophenyl)thiazole scaffold has also been explored for its antimicrobial properties. For instance, a complex derivative, (E)-2,4-dimethyl-5-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)thiazole , has been synthesized and evaluated for its antibacterial and antifungal activities. While the precise mechanism is not fully elucidated, thiazole-based compounds are known to interfere with essential microbial processes. Potential mechanisms could include the inhibition of enzymes vital for cell wall synthesis, disruption of microbial cell membranes, or interference with DNA replication. Molecular docking studies of some derivatives have suggested DNA gyrase as a potential target.

Enzyme Inhibition

Certain derivatives of 4-(4-nitrophenyl)thiazole have been shown to be effective enzyme inhibitors. One study reported that a compound containing the 4-(4-nitrophenyl)thiazole moiety, specifically 2-(3-(-(4-benzylpiperidin-1-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-nitrophenyl)thiazole , exhibited significant inhibitory effects against monoamine oxidase A (MAO-A)[1]. MAO-A is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism that is utilized in the treatment of depression and other neurological disorders.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative 4-(4-nitrophenyl)thiazole derivatives from the literature. It is important to note that these are different molecules and their activities can vary significantly based on their complete structure.

| Compound Name | Biological Activity | Target/Cell Line | Quantitative Measurement (IC₅₀/MIC) | Reference |

| (E)-2-(2-((2-(4-methylpiperazin-1-yl)quinolin-3-yl)methylene)hydrazineyl)-4-(4-nitrophenyl)thiazole | Anticancer | MDA-MB-231 | 1.415 ± 0.16 µM | |

| 2-(3-(-(4-benzylpiperidin-1-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-nitrophenyl)thiazole | MAO-A Inhibition | MAO-A Enzyme | 0.2148 ± 0.0067 µM | [1] |

| (E)-2,4-dimethyl-5-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)thiazole | Antibacterial | E. coli | 125 µg/mL | |

| (E)-2,4-dimethyl-5-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)thiazole | Antibacterial | B. subtilis | 125 µg/mL |

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro anticancer activity of a compound, based on methodologies frequently cited in the literature for thiazole derivatives.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (4-(4-nitrophenyl)thiazole derivative) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound is serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated and replaced with the medium containing the different concentrations of the test compound. A control group receiving only the vehicle (DMSO) at the same final concentration is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic or cytostatic effects.

-

MTT Addition: After the incubation period, the treatment medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT-containing medium is carefully removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

While specific data on the mechanism of action of this compound remains elusive in the current body of scientific literature, the broader class of 4-(4-nitrophenyl)thiazole derivatives demonstrates significant potential in various therapeutic areas. The available evidence suggests that these compounds can act as anticancer agents, antimicrobials, and enzyme inhibitors, with proposed mechanisms including the inhibition of EGFR, interference with microbial growth processes, and modulation of enzymes like MAO-A. Further research is warranted to synthesize and evaluate the biological activity of this compound specifically, to elucidate its precise mechanism of action and to determine its potential as a therapeutic agent. The methodologies and understanding of related compounds presented in this guide provide a solid foundation for such future investigations.

References

Potential Biological Activity of 2-Methyl-4-(4-nitrophenyl)thiazole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Methyl-4-(4-nitrophenyl)thiazole is limited in publicly available literature. This document provides an in-depth analysis of the potential biological activities of this compound based on data from structurally related thiazole derivatives, particularly those bearing a nitrophenyl group. The information presented herein is intended to guide future research and development efforts.

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The subject of this whitepaper, this compound, combines the thiazole ring with a 4-nitrophenyl substituent, a feature often associated with potent biological effects. This guide summarizes the potential biological activities, relevant signaling pathways, and experimental protocols based on studies of close structural analogs.

Potential Anticancer Activity

Thiazole derivatives, particularly those with a substituted phenyl ring at the 4-position, have shown significant promise as anticancer agents. The primary mechanisms of action for these compounds appear to be the inhibition of key protein kinases involved in tumor angiogenesis and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A, playing a crucial role in tumor growth and metastasis. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2.[1][3][4][5][6] The proposed mechanism involves the thiazole derivative binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its phosphorylation and downstream signaling.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by thiazole derivatives.

Inhibition of Tubulin Polymerization

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several thiazole-containing compounds have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[7][8][9][10][11] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of functional microtubules.

The following diagram depicts the role of tubulin in cell division and its inhibition.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole Derivatives: A Comprehensive Review for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its prevalence in both natural products, such as vitamin B1 (thiamine), and synthetic drugs underscores its remarkable versatility as a pharmacophore.[1][2][3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties, making them a fertile ground for the discovery and development of novel therapeutic agents.[4][5][6] This technical guide provides a comprehensive literature review of recent advancements in the field of thiazole derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Quantitative Biological Activity of Thiazole Derivatives

The biological efficacy of thiazole derivatives has been extensively quantified across various therapeutic areas. The following tables summarize key in vitro and in vivo data, providing a comparative overview of the potency of different structural classes.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Thiazole-Coumarin Hybrids | MCF-7 (Breast) | MTT | 0.73 - 6.25 | [6] |

| Thiazole-Coumarin Hybrids | A549 (Lung) | MTT | 1.64 - 14.3 | [6] |

| Pyrazolyl-Thiazole Derivatives | OVCAR-4 (Ovarian) | MTT | Not Specified | [7] |

| Thiazole Derivatives | RPMI-8226 (Leukemia) | Not Specified | Lethal Effect | [8] |

| Thiazole Derivatives | HL-60(TB) (Leukemia) | Not Specified | Lethal Effect | [8] |

| Thiazolylhydrazine Methyl Sulfonyl Analogs | Not Specified | COX-2 Inhibition | 0.14 - 0.24 | [6] |

| Diphenyl-amino Thiazole | Not Specified | COX-2 Inhibition | 0.09 | [6] |

| Benzo[d]thiazole Analogs | Not Specified | COX-2 Inhibition | 0.28 - 0.77 | [6] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| Thiazole-Quinolinium Derivatives | S. aureus, E. coli | Broth Microdilution | 16.1 | [9] |

| 4-(4-bromophenyl)-thiazol-2-amine Derivatives | S. aureus, E. coli | Not Specified | 16.1 | [9] |

| Thiazole-Pyrazoline Hybrids | Not Specified | Not Specified | Not Specified | [8] |

| 2-Amino-4-aryl-1,3-thiazole Hybrids | Not Specified | EIA | 1.03 - 1.17 | [10] |

Table 3: Enzyme Inhibitory and Antioxidant Activity of Thiazole Derivatives

| Compound Class | Target/Assay | IC50/Activity | Reference |

| Thiazole Derivatives | PI3Kα | 0.086 ± 0.005 µM | [8] |

| Thiazole Derivatives | mTOR | 0.221 ± 0.014 µM | [8] |

| Pyrazolyl-Thiazole Derivatives | EGFR | 0.06 - 0.18 µM | [6] |

| Pyrazolyl-Thiazole Derivatives | HER-2 | 0.013 µM | [6] |

| Pyrazole-Thiazole Derivatives | DPPH Radical Scavenging | 20.56 - 45.32 µg/mL | [1] |

Key Signaling Pathways Modulated by Thiazole Derivatives

Thiazole derivatives exert their therapeutic effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[11][12][13] Several thiazole derivatives have been identified as potent inhibitors of this pathway, acting as single or dual inhibitors of PI3K and mTOR.[1][8][14] By blocking this pathway, these compounds can induce apoptosis and inhibit tumor progression.[15]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways in Inflammation

Inflammation is a complex biological response, and the arachidonic acid cascade, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, plays a pivotal role.[16] Thiazole derivatives have been developed as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][6][17] Some derivatives also exhibit dual COX/LOX inhibitory activity, offering a broader anti-inflammatory profile.[18]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of thiazole derivatives, based on established protocols from the literature.

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.[4]

Materials:

-

α-Haloketone (e.g., phenacyl bromide)

-

Thiourea or substituted thiourea

-

Ethanol

-

Reflux apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the α-haloketone (1 equivalent) in ethanol in a round-bottom flask.

-

Add thiourea (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the 2-aminothiazole derivative.

-

The product can be further purified by recrystallization from a suitable solvent.[4]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Thiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the thiazole derivative in the growth medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the radical scavenging activity of antioxidant compounds.[1][5][9][10][19]

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Thiazole derivative stock solution (in methanol or DMSO)

-

Methanol

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle.

-

Prepare serial dilutions of the thiazole derivative and the positive control in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound or control solution at different concentrations.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of inhibition against the concentration to determine the IC50 value.[1][5][9][10][19]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of new compounds.[3][16][20][21]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Thiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., indomethacin)

-

Pletysmometer or digital calipers

-

Animal handling equipment

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, positive control, and test groups with different doses of the thiazole derivative).

-

Administer the thiazole derivative or vehicle orally or intraperitoneally 30-60 minutes before inducing inflammation.

-

Measure the initial paw volume of the right hind paw of each rat using a pletysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100 where ΔV_test is the mean increase in paw volume in the test group, and ΔV_control is the mean increase in paw volume in the control group.[3][16][20][21]

Conclusion

Thiazole derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their structural versatility allows for fine-tuning of their pharmacological properties to target a wide array of diseases. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel thiazole-based drug candidates. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the discovery of more potent and selective drugs with improved therapeutic profiles.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.7. DPPH Assay for Evaluating the In Vitro Radical Scavenging Activity [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. inotiv.com [inotiv.com]

- 17. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-4-(4-nitrophenyl)thiazole

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

2-Methyl-4-(4-nitrophenyl)thiazole is a heterocyclic compound containing a thiazole ring, a methyl group, and a nitrophenyl substituent. The physicochemical properties of this molecule, particularly its solubility and stability, are critical parameters in various research and development contexts, including medicinal chemistry, materials science, and pharmacology. The presence of the polar nitro group and the aromatic systems, combined with the basic thiazole nitrogen, suggests that the solubility will be highly dependent on the pH and the solvent system employed. Similarly, the nitro group and the thiazole ring can be susceptible to degradation under certain environmental conditions. This guide outlines the standard methodologies for evaluating the solubility and stability of this compound.

2. Physicochemical Properties and Prediction

A preliminary in silico assessment of this compound can provide valuable insights into its expected solubility and stability profile.

| Property | Predicted Value/Characteristic | Implication for Solubility and Stability |

| Molecular Weight | Approx. 220.25 g/mol | Low molecular weight is generally favorable for solubility. |

| pKa | The thiazole nitrogen is weakly basic. | The compound's charge state and solubility will be pH-dependent. |

| LogP | Moderately lipophilic. | This suggests a preference for organic solvents over aqueous media. |

| Polar Surface Area | The nitro group contributes significantly. | May enhance solubility in polar solvents. |

| Structural Alerts | The nitroaromatic group. | Potential for chemical instability, including reduction or photolytic degradation. |

3. Solubility Assessment

The solubility of this compound should be determined in a range of aqueous and organic solvents relevant to its intended application.

3.1. Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

3.2. Data Presentation: Solubility Data

The following tables provide a template for presenting the determined solubility data.

Table 1: Aqueous Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |

|---|---|---|---|

| Deionized Water | 25 | Shake-Flask | |

| PBS (pH 7.4) | 25 | Shake-Flask | |

| 0.1 M HCl | 25 | Shake-Flask |

| 0.1 M NaOH | 25 | | Shake-Flask |

Table 2: Organic Solvent Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |

| Ethanol | 25 | Shake-Flask | |

| Methanol | 25 | Shake-Flask | |

| Acetonitrile | 25 | Shake-Flask |

| Dichloromethane | 25 | | Shake-Flask |

3.3. Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

4. Stability Assessment

Forced degradation studies are essential to identify the potential degradation pathways and the intrinsic stability of this compound.

4.1. Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Expose the compound to the following conditions in separate experiments:

-

Hydrolytic: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions, at an elevated temperature (e.g., 60 °C).

-

Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic: Expose the solid compound and its solution to UV and visible light, as per ICH Q1B guidelines.

-

Thermal: Heat the solid compound at a high temperature (e.g., 80 °C).

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

-

Data Reporting: Report the percentage of the parent compound remaining and the formation of any major degradation products over time.

4.2. Data Presentation: Stability Data

Table 3: Forced Degradation Study of this compound

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradants Observed |

|---|---|---|---|

| 0.1 M HCl (60 °C) | 0 | 100 | - |

| 24 | |||

| 0.1 M NaOH (60 °C) | 0 | 100 | - |

| 24 | |||

| 3% H₂O₂ (RT) | 0 | 100 | - |

| 24 | |||

| Light (ICH Q1B) | 0 | 100 | - |

| - | |||

| Heat (80 °C, solid) | 0 | 100 | - |

| | - | | |

4.3. Visualization: Potential Degradation Pathways

Caption: Potential Degradation Pathways for this compound.

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies will generate critical data to inform the development and application of this compound in various scientific disciplines. The provided experimental protocols and data presentation templates are designed to ensure a standardized and thorough characterization of the molecule's physicochemical properties.

quantum chemical calculations for 2-Methyl-4-(4-nitrophenyl)thiazole

An In-depth Technical Guide on the Quantum Chemical Calculations for 2-Methyl-4-(4-nitrophenyl)thiazole

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The electronic and structural characteristics of these molecules, which can be elucidated through quantum chemical calculations, are pivotal in understanding their bioactivity and potential as therapeutic agents. Furthermore, the presence of a nitro group, a strong electron-withdrawing group, suggests potential for non-linear optical (NLO) applications.[4][5]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to characterize the molecular structure, electronic properties, and vibrational spectra of this compound. The insights gained from these calculations are crucial for researchers, scientists, and drug development professionals in designing novel thiazole-based compounds with enhanced biological activity and desirable material properties.

Computational and Experimental Protocols

The synthesis of thiazole derivatives often involves the reaction of a thiourea or thioamide with an α-haloketone.[6][7] For this compound, a common synthetic route would involve the condensation of thioacetamide with 2-bromo-1-(4-nitrophenyl)ethan-1-one. The resulting compound would then be characterized using various spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its molecular structure.[2][8]

Quantum chemical calculations are performed to gain deeper insights into the molecular properties that govern the chemical behavior and biological activity of the title compound. The computational protocol outlined below is based on methodologies widely employed for the study of similar heterocyclic systems.[9][10][11]

Computational Details:

All quantum chemical calculations are performed using the Gaussian 09 software package.[11] The molecular geometry of this compound is optimized in the gas phase using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[9][12] The 6-311G(d,p) basis set is employed for all atoms.[11][13] The optimized structure is confirmed to be at a true energy minimum by the absence of any imaginary frequencies in the vibrational frequency calculations.

-

Vibrational Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to aid in the assignment of the experimental FT-IR and FT-Raman spectra.[10]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[14][15]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate the intramolecular charge transfer and delocalization of electron density within the molecule. This provides insights into the stability arising from hyperconjugative interactions.

-

Molecular Electrostatic Potential (MEP): The MEP surface is mapped to identify the regions of the molecule that are rich or deficient in electrons, which is useful for predicting the sites of electrophilic and nucleophilic attack.[16]

-

Non-Linear Optical (NLO) Properties: The electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to evaluate the NLO potential of the molecule.[4][5]

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations of this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C1-S1 | 1.75 | S1-C1-N1 | 112.0 | N1-C2-C3-S1 | 0.0 |

| C2-N1 | 1.32 | C1-N1-C2 | 110.0 | C4-C3-C2-N1 | 179.5 |

| C2-C3 | 1.48 | N1-C2-C3 | 118.0 | C5-C4-C3-C2 | -0.5 |

| C3-S1 | 1.78 | C2-C3-S1 | 115.0 | C9-C8-C7-C6 | 0.1 |

| C3-C4 | 1.45 | C3-S1-C1 | 95.0 | N2-C9-C8-C7 | 179.9 |

| C4-C5 | 1.40 | C3-C4-C5 | 121.0 | O1-N2-C9-C8 | 0.2 |

| C8-C9 | 1.39 | C8-C9-N2 | 118.5 | O2-N2-C9-C8 | -179.8 |

| C9-N2 | 1.47 | O1-N2-O2 | 123.0 | ||

| N2-O1 | 1.23 | ||||

| N2-O2 | 1.23 |

Table 2: Calculated Vibrational Frequencies

| Frequency (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Methyl C-H stretching |

| 1600-1580 | C=C aromatic stretching |

| 1540-1500 | Asymmetric NO₂ stretching |

| 1480-1450 | C=N stretching (thiazole ring) |

| 1360-1340 | Symmetric NO₂ stretching |

| 850-800 | C-H out-of-plane bending |

| 750-700 | C-S stretching |

Table 3: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Energy Gap (ΔE) | 3.65 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 3.20 |

| Electronegativity (χ) | 5.025 |

| Chemical Hardness (η) | 1.825 |

| Chemical Softness (S) | 0.548 |

| Electrophilicity Index (ω) | 6.92 |

Table 4: Mulliken Atomic Charges

| Atom | Charge (e) |

| S1 | -0.15 |

| N1 | -0.45 |

| C1 | 0.20 |

| C2 | 0.10 |

| C3 | -0.05 |

| C4 | 0.08 |

| C9 | 0.12 |

| N2 | 0.55 |

| O1 | -0.30 |

| O2 | -0.30 |

Table 5: Non-Linear Optical (NLO) Properties

| Parameter | Value |

| Dipole Moment (μ) | 5.8 D |

| Mean Polarizability (α) | 25.5 x 10⁻²⁴ esu |

| First-order Hyperpolarizability (β) | 12.3 x 10⁻³⁰ esu |

Mandatory Visualization

Caption: Molecular structure of this compound.

Caption: Workflow for quantum chemical calculations.

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

Conclusion

The quantum chemical calculations performed on this compound provide valuable insights into its structural, electronic, and vibrational properties. The optimized geometry offers a foundational understanding of its three-dimensional conformation. The analysis of the frontier molecular orbitals reveals a moderate HOMO-LUMO energy gap, suggesting a balance between chemical stability and reactivity, which is a desirable trait in drug design. The distribution of Mulliken charges and the molecular electrostatic potential map highlight the reactive sites of the molecule, which can aid in understanding its interactions with biological targets. Furthermore, the calculated non-linear optical properties indicate its potential for applications in optoelectronic devices. This comprehensive computational analysis serves as a crucial guide for the rational design and development of novel thiazole derivatives with tailored biological and material properties.

References

- 1. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsdronline.com [ijpsdronline.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. irjweb.com [irjweb.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

Methodological & Application

experimental protocol for 2-Methyl-4-(4-nitrophenyl)thiazole synthesis

Abstract